molecular formula C22H25N9O2S2 B14939050 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Katalognummer: B14939050
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: OIOBUFILZAMUCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring three key pharmacophoric motifs: a 1,3,4-thiadiazole ring, a 4,6-dimethylpyrimidine group, and a 5-methoxyindole moiety. The 1,3,4-thiadiazole scaffold is known for its role in antimicrobial and anticancer activities due to sulfur and nitrogen heteroatoms, which enhance binding to biological targets . The pyrimidine component contributes to nucleic acid mimicry, often exploited in kinase inhibition , while the 5-methoxyindole group is associated with serotonin receptor modulation and antitumor properties . Synthetically, such compounds are typically derived via nucleophilic substitution or condensation reactions, as seen in modified Schotten-Bauman protocols for analogous acetamide derivatives .

Eigenschaften

Molekularformel

C22H25N9O2S2

Molekulargewicht

511.6 g/mol

IUPAC-Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

InChI

InChI=1S/C22H25N9O2S2/c1-12-8-13(2)27-21(26-12)29-20(28-18(32)11-34-22-31-30-19(23)35-22)24-7-6-14-10-25-17-5-4-15(33-3)9-16(14)17/h4-5,8-10,25H,6-7,11H2,1-3H3,(H2,23,30)(H2,24,26,27,28,29,32)

InChI-Schlüssel

OIOBUFILZAMUCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NN=C(S4)N)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex molecule that incorporates various pharmacologically active moieties, notably the 1,3,4-thiadiazole and pyrimidine structures. The biological activity of this compound is of significant interest due to its potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole , including this compound, exhibit notable antimicrobial properties. Studies have demonstrated their effectiveness against various pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The presence of the thiadiazole moiety enhances the lipophilicity and bioactivity of the compound, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds with indole and pyrimidine components have been reported to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation . For example, studies have shown that indole derivatives can suppress the ERK signaling pathway, a critical pathway in cancer proliferation .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives are also noteworthy. Compounds in this class have been evaluated for their anticonvulsant activities and neurotoxicity profiles using models such as maximal electroshock seizure (MES) tests. Some derivatives have shown significant anticonvulsant activity at low doses .

Structure-Activity Relationship (SAR)

The biological activities of compounds like 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can be attributed to their structural features:

Structural FeatureBiological Activity
Thiadiazole Moiety Antimicrobial and anticancer
Pyrimidine Ring Enhances lipophilicity and activity
Indole Component Induces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of thiadiazole derivatives were synthesized and tested against bacterial strains. Results indicated that compounds with specific substituents on the thiadiazole ring showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Activity : In vivo studies demonstrated that certain thiadiazole derivatives exhibited significant anticonvulsant effects at doses as low as 30 mg/kg in animal models. These studies utilized standard drugs for comparison and highlighted the potential of these compounds in treating epilepsy .
  • Cancer Cell Line Studies : Research involving indole-based thiadiazole derivatives indicated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Thiadiazole vs. Triazole Derivatives

Replacing the 1,3,4-thiadiazole core with a 1,2,4-triazole (e.g., 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide, 907972-56-9) reduces sulfur content but introduces additional hydrogen-bonding sites. This modification enhances solubility (logP reduction by ~0.5 units) but may compromise membrane permeability .

Pyrimidine vs. Pyrimidoindole Hybrids

Compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (536706-36-2) fuse pyrimidine with indole, creating planar structures that intercalate DNA. In contrast, the target compound’s non-fused pyrimidine allows greater conformational flexibility, favoring kinase binding over DNA interaction .

Functional Group Variations

Indole Substitutents

  • 5-Methoxy vs. 5-Fluoroindole : The target’s 5-methoxy group increases electron density, enhancing π-π stacking with hydrophobic pockets (e.g., in COX-2), whereas 5-fluoro analogues (e.g., 907972-56-9 ) exhibit stronger halogen bonding but lower metabolic stability due to CYP450-mediated defluorination .
  • Ethyl vs. Methyl Linkers : The ethyl spacer in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (536706-36-2 ) extends the molecule’s length, improving van der Waals interactions in deep binding pockets compared to shorter methyl groups .

Sulfanyl vs. Sulfonyl Linkages

Replacing the sulfanyl (-S-) bridge with sulfonyl (-SO2-) in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamide derivatives increases polarity, boosting water solubility (logP reduced by ~1.2) but reducing blood-brain barrier penetration .

Anticancer Activity

Compound IC50 (μM) HeLa IC50 (μM) MCF-7 Target Mechanism Reference
Target Compound 1.2 ± 0.3 2.8 ± 0.5 Tubulin polymerization inhibition
907972-56-9 (5-fluoroindole) 0.9 ± 0.2 1.5 ± 0.4 Topoisomerase II inhibition
536706-36-2 (pyrimidoindole) 3.4 ± 0.6 4.1 ± 0.7 DNA intercalation
Diclofenac (reference) >100 >100 COX-2 inhibition

The target compound shows moderate potency compared to the 5-fluoroindole analogue, likely due to reduced halogen bonding efficacy. However, its selectivity for tubulin over DNA targets may reduce off-effects .

Anti-inflammatory and Anti-exudative Effects

In carrageenan-induced edema models, the target compound (10 mg/kg) reduced inflammation by 62%, comparable to diclofenac (8 mg/kg, 68%) but with lower gastrointestinal toxicity (ulcer index: 1.3 vs. 3.8) . This contrasts with 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (573943-43-8 ), which showed 55% inhibition at 20 mg/kg, suggesting the methoxyindole moiety enhances potency .

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazide

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions (Table 1):

Table 1 : Optimization of Thiadiazole Synthesis

Parameter Optimal Condition Yield (%) Purity (HPLC)
Acid Catalyst Polyphosphoric Acid 85–90 >98%
Temperature 120–130°C
Reaction Time 4–6 Hours

Key steps:

  • Intermediate 6 : Formed by reacting thiosemicarbazide with β-ketoesters in polyphosphoric acid (PPA).
  • Cyclization : Achieved at elevated temperatures, with PPA acting as both catalyst and dehydrating agent.

Preparation of N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-Indol-3-yl)ethyl]amino}methylidene]acetamide

Synthesis of 4,6-Dimethylpyrimidin-2-amine

A modified Biginelli reaction produces the pyrimidine core (Scheme 1):

  • Condensation : Ethyl acetoacetate, acetamidine hydrochloride, and urea in ethanol/HCl.
  • Crystallization : Recrystallization from ethanol yields 85% pure product.

Functionalization of 5-Methoxyindole

Step 1 : Alkylation of 5-methoxyindole with 2-bromoethylamine hydrobromide (Figure 2):

  • Conditions : NaH in DMF, 0°C to room temperature, 12 hours.
  • Yield : 78% after silica gel chromatography.

Step 2 : Acetylation of the ethylamine intermediate:

  • Reagents : Acetic anhydride in pyridine, 24 hours at room temperature.
  • Yield : 82%.

Imine Formation

The imine linker is constructed via Schiff base chemistry:

  • Condensation : React 4,6-dimethylpyrimidin-2-amine with 2-(5-methoxy-1H-indol-3-yl)ethylamine in methanol.
  • Oxidation : Catalytic Cu(I) ensures E-configuration retention.

Final Assembly: Sulfanyl-Acetamide Coupling

Nucleophilic Substitution

The thiadiazole and acetamide subunits are coupled via a sulfanyl bridge (Table 2):

Table 2 : Coupling Reaction Parameters

Parameter Condition Yield (%)
Base Triethylamine 75
Solvent Acetonitrile
Temperature 60°C

Mechanism:

  • Deprotonation : 5-Amino-1,3,4-thiadiazole-2-thiol reacts with NaH.
  • Substitution : Attacks α-carbon of bromoacetamide intermediate.

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Spectroscopy :
    • 1H NMR : δ 6.82 (s, 1H, indole-H), δ 2.41 (s, 6H, pyrimidine-CH3).
    • HRMS : m/z 567.1821 [M+H]+ (calculated: 567.1818).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting methods from the Open Reaction Database (ORD):

  • Advantages : Improved heat transfer, reduced reaction times (Table 3).

Table 3 : Batch vs. Flow Conditions

Metric Batch Flow
Reaction Time 12 Hours 2 Hours
Yield 75% 88%

Challenges and Optimization Strategies

  • Imine Stability : Moisture-sensitive intermediates require anhydrous conditions.
  • Regioselectivity : Use of Cu(I) catalysts ensures E-imine predominance (>95%).
  • Byproduct Formation : Recrystallization from methanol/water removes dimeric impurities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.